molecular formula C8H11ClO2S B13341354 Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride

Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride

Katalognummer: B13341354
Molekulargewicht: 206.69 g/mol
InChI-Schlüssel: KUSWQPZZNDPPPW-KVARREAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride is a chemical compound with a unique bicyclic structure. This compound is known for its reactivity and is used in various chemical reactions and industrial applications. Its structure consists of a bicyclo[2.2.2]octane ring system with a sulfonyl chloride functional group, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride typically involves the reaction of bicyclo[2.2.2]oct-5-ene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include low temperatures and the use of inert solvents to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinates or sulfides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate salts.

    Oxidation Reactions: Sulfonic acids and sulfonates.

    Reduction Reactions: Sulfinates and sulfides.

Wissenschaftliche Forschungsanwendungen

Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride is unique due to its specific bicyclic structure and the presence of the sulfonyl chloride group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and industrial applications.

Eigenschaften

Molekularformel

C8H11ClO2S

Molekulargewicht

206.69 g/mol

IUPAC-Name

(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride

InChI

InChI=1S/C8H11ClO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2/t6-,7+,8?/m1/s1

InChI-Schlüssel

KUSWQPZZNDPPPW-KVARREAHSA-N

Isomerische SMILES

C1C[C@@H]2C=C[C@H]1CC2S(=O)(=O)Cl

Kanonische SMILES

C1CC2C=CC1CC2S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.